(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester, also known as Ethyl (R)-2-hydroxy-4-phenylbutyrate, is a deuterated derivative of 2-Hydroxy-4-phenylbutyric Acid Ethyl Ester. This compound is significant in research and pharmaceutical applications due to its role in studying metabolic pathways and drug interactions. It is classified under stable isotope-labeled compounds, which are essential for various analytical techniques, including mass spectrometry and NMR spectroscopy. The compound has a CAS number of 1189892-05-4 and a molecular formula of C₁₂H₁₁D₅O₃, with a molecular weight of approximately 213.28 g/mol .
The synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. The typical synthetic route involves the following steps:
The reaction conditions, such as temperature and solvent choice, play a vital role in the yield and purity of the final product. Common solvents include dichloromethane or toluene, and the use of catalysts may enhance the reaction efficiency.
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester participates in various chemical reactions typical for carboxylic acid esters:
The reaction mechanisms often involve nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of intermediates that can further react under specific conditions.
The mechanism of action for (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester primarily relates to its effects on metabolic pathways associated with insulin sensitivity and glucose metabolism. It is believed to modulate pathways involved in lipid metabolism and may influence signaling pathways related to insulin resistance.
Research indicates that compounds like (R)-2-Hydroxy-4-phenylbutyric Acid have been studied for their potential therapeutic effects in conditions such as diabetes and metabolic syndrome .
Relevant data regarding these properties can often be found in safety data sheets or product specifications provided by suppliers .
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester finds applications primarily in scientific research:
This compound serves as a valuable tool for researchers exploring metabolic processes and developing therapeutic strategies against metabolic diseases .
(R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester (CAS 1286413-90-8) is a chiral deuterated compound with systematic nomenclature emphasizing its stereochemistry and isotopic labeling. Its molecular formula is C₁₂H₁₁D₅O₃, indicating replacement of five hydrogen atoms with deuterium at specified positions [2] [5] [9]. The deuterium atoms are strategically positioned on the phenyl ring, transforming it into a pentadeuterophenyl moiety (C₆D₅) while retaining the chiral hydroxy-bearing carbon and ethyl ester functionality [5] [9]. This isotopic labeling preserves the core structure of the non-deuterated parent compound (CAS 90315-82-5, C₁₂H₁₆O₃) but increases the molecular weight from 208.25 g/mol to 213.28 g/mol [3] [5].
Table 1: Key Identifiers of (R)-2-Hydroxy-4-phenylbutyric Acid-d5 Ethyl Ester
Property | Specification |
---|---|
CAS Number | 1286413-90-8 |
Molecular Formula | C₁₂H₁₁D₅O₃ |
Molecular Weight | 213.28 g/mol |
Parent Compound CAS | 90315-82-5 (unlabeled) |
Parent Molecular Formula | C₁₂H₁₆O₃ |
Parent Molecular Weight | 208.25 g/mol |
SMILES Notation | CCOC(=O)C@HCCC1=CC=CC=C1 (unlabeled) |
Chiral Center Configuration | (R)-enantiomer |
Synonyms include:
The chiral (R)-configuration at the C2 position is critical for its biological interactions, while the deuterated aromatic ring enhances metabolic stability without altering steric parameters [4] . This compound typically exists as a neat liquid (undiluted form) under standard storage conditions [2] [5].
Table 2: Structural Comparison with Non-deuterated Analog
Feature | Non-deuterated Compound | Deuterated Compound |
---|---|---|
Phenyl Ring | C₆H₅ | C₆D₅ |
Empirical Formula | C₁₂H₁₆O₃ | C₁₂H₁₁D₅O₃ |
Molecular Weight | 208.25 g/mol | 213.28 g/mol |
Chiral Center | (R)-configuration retained | (R)-configuration retained |
Common Applications | Synthetic intermediate | Metabolic tracer |
The non-deuterated parent compound, (R)-2-Hydroxy-4-phenylbutyric Acid Ethyl Ester (HPBE), emerged in the 1980s as a pivotal chiral precursor for angiotensin-converting enzyme (ACE) inhibitors like benazepril and enalapril [3] [8] . Early synthetic routes relied on chemical resolution or asymmetric hydrogenation. A landmark patent (US4837354A) detailed the diastereomeric salt formation using chiral amines like (1R,2S)-(-)-norephedrine, enabling separation of (R)-enantiomers . The KR950013082B1 patent further optimized this via stereoselective reduction of 2-oxo-4-phenylbutyric acid using chiral catalysts [4].
Biocatalytic methods revolutionized production post-2000. Engineered Escherichia coli expressing recombinant d-lactate dehydrogenase (d-nLDH) coupled with formate dehydrogenase (FDH) enabled cofactor regeneration, achieving >99% enantiomeric excess (ee) under mild conditions [8]. This enzymatic approach overcame limitations of chemical synthesis, such as harsh reagents and low stereoselectivity. The deuterated version was subsequently developed to meet growing demand for isotopically labeled pharmaceutical probes, with first commercial availability documented circa 2010 [3] [5]. Its initial applications focused on tracing metabolic pathways of ACE inhibitors without compromising chiral integrity [5] .
Table 3: Historical Development Milestones
Timeframe | Development | Significance |
---|---|---|
1980s | Chemical resolution via chiral amines (e.g., US4837354A) | Enabled industrial-scale production of (R)-HPBE |
1990s | Asymmetric hydrogenation catalysts developed | Improved enantioselectivity (>90% ee) |
Early 2000s | Recombinant d-nLDH/FDH systems in E. coli | Achieved quantitative yield and >99% ee |
Post-2010 | Commercial deuterated variant (CAS 1286413-90-8) | Enabled isotope tracing in drug metabolism studies |
In pharmaceutical research, this deuterated ester serves as a crucial tracer for studying the pharmacokinetics and metabolism of ACE inhibitors. The deuterium atoms provide a distinct mass signature without altering bioactivity, allowing quantification via mass spectrometry [2] [5] [9]. Researchers incorporate it into probes for insulin resistance pathways, leveraging its role in synthesizing deuterated benzothiophenes, benzofurans, and indoles [2] [5]. These compounds help elucidate mechanisms of hyperglycemia treatment by tracking molecular incorporation into bioactive metabolites [3] [5].
Synthetically, deuterium incorporation faces challenges in regioselectivity and isotopic purity. The ester’s ethyl group and aliphatic chain must retain protiated forms (C₁₂H₁₁D₅O₃) to ensure metabolic stability focuses on the phenyl moiety [5] [9]. Advanced techniques like asymmetric bioreduction of deuterated OPBA (2-oxo-4-(pentadeuterophenyl)butyric acid) using engineered d-nLDH mutants achieve high isotopic fidelity (>98% D₅) and enantiopurity [8]. This precision enables its use in:
The compound’s neat liquid format facilitates direct integration into organic synthesis workflows, making it a versatile tool for isotope-labeled pharmaceutical chemistry [2] [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7